![molecular formula C10H10BrN3O B1529105 N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide CAS No. 1788041-54-2](/img/structure/B1529105.png)
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide
Overview
Description
“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a compound with the CAS Number: 1788041-54-2 . It has a molecular weight of 268.11 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide . The InChI code is 1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) .Physical And Chemical Properties Analysis
“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Antimicrobial Activity
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide: is a compound that falls under the category of indazole derivatives. Indazole compounds have been recognized for their antimicrobial properties . The presence of the indazole moiety can contribute to the inhibition of microbial growth, making this compound a potential candidate for the development of new antimicrobial agents.
Anti-inflammatory Potential
Indazole derivatives have shown promising results as anti-inflammatory agents . The structural features of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide may be explored to develop novel treatments for inflammatory conditions, such as arthritis or edema, by synthesizing and testing its efficacy in vivo.
Anticancer Research
The indazole nucleus is a common feature in many anticancer drugs . Research into the applications of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could focus on its potential as a chemotherapeutic agent, particularly in targeting specific cancer cell lines and understanding its mechanism of action.
Antitubercular Activity
Compounds containing the indazole ring have been evaluated for their antitubercular activity . This suggests that N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could be synthesized and assessed against strains of Mycobacterium tuberculosis, contributing to the fight against tuberculosis.
COX-2 Inhibition and Osteoarthritis
Indazole derivatives have been investigated for their effect on cyclo-oxygenase-2 (COX-2) inhibition . This enzyme plays a significant role in the pathogenesis of osteoarthritis. Studying N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide in this context could lead to the development of new treatments for osteoarthritis.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tyrosine-protein kinases , which play an essential role in the regulation of angiogenesis, vascular development, and vascular permeability .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinases , it may influence pathways related to angiogenesis and vascular development .
Result of Action
Based on its potential targets, it may influence cellular processes related to angiogenesis and vascular development .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
properties
IUPAC Name |
N-(3-bromo-1-methylindazol-6-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGZCDKSOAWLGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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